molecular formula C10H15IN2O2 B2445983 Methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate CAS No. 1946822-67-8

Methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate

Cat. No.: B2445983
CAS No.: 1946822-67-8
M. Wt: 322.146
InChI Key: NKFCXNYJVFDSCA-UHFFFAOYSA-N
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Description

Methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique substituents, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is efficient and allows for the regioselective formation of the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the eco-friendliness and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate would yield an oxidized pyrazole derivative .

Scientific Research Applications

Methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression .

Comparison with Similar Compounds

Uniqueness: Methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its iodine atom allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-iodo-1-(3-methylbutyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-7(2)4-5-13-6-8(9(11)12-13)10(14)15-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFCXNYJVFDSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C(=N1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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